Cas no 1157138-60-7 (2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid)

2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid is a nitrofuran-based compound featuring a cyclopropane carboxylic acid moiety. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitrofuran group is known for its electron-withdrawing properties, which can influence the compound's stability and interaction with biological targets. The cyclopropane ring adds steric constraint, potentially enhancing selectivity in molecular interactions. This compound is particularly useful in medicinal chemistry for the development of novel antimicrobial or antiparasitic agents, leveraging the nitrofuran's historical efficacy in such applications. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications.
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid structure
1157138-60-7 structure
Product name:2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
CAS No:1157138-60-7
MF:C8H7NO5
Molecular Weight:197.144882440567
CID:6296898
PubChem ID:43810288

2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
    • CS-0291102
    • 1157138-60-7
    • EN300-1828989
    • インチ: 1S/C8H7NO5/c10-8(11)5-3-4(5)6-1-2-7(14-6)9(12)13/h1-2,4-5H,3H2,(H,10,11)
    • InChIKey: KPGKZNAKLSPNTG-UHFFFAOYSA-N
    • SMILES: O1C(=CC=C1C1CC1C(=O)O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 197.03242232g/mol
  • 同位素质量: 197.03242232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 96.3Ų

2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1828989-0.1g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
0.1g
$490.0 2023-09-19
Enamine
EN300-1828989-5g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
5g
$1614.0 2023-09-19
Enamine
EN300-1828989-10g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
10g
$2393.0 2023-09-19
Enamine
EN300-1828989-1.0g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
1g
$1286.0 2023-06-02
Enamine
EN300-1828989-0.05g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
0.05g
$468.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361772-5mg
2-(5-Nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7 98%
5mg
¥10794.00 2024-08-09
Enamine
EN300-1828989-2.5g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
2.5g
$1089.0 2023-09-19
Enamine
EN300-1828989-0.5g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
0.5g
$535.0 2023-09-19
Enamine
EN300-1828989-10.0g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
10g
$5528.0 2023-06-02
Enamine
EN300-1828989-5.0g
2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid
1157138-60-7
5g
$3728.0 2023-06-02

2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid 関連文献

2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1157138-60-7)

2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1157138-60-7, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to a class of heterocyclic derivatives characterized by its cyclopropane ring fused with a nitro-substituted furan moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents.

The chemical structure of 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring linked to a carboxylic acid group, with a 5-nitrofuran substituent attached to the second carbon of the furan ring. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited for various biological interactions. The presence of the nitro group enhances the electrophilicity of the furan ring, making it more susceptible to nucleophilic attack, while the cyclopropane ring introduces rigidity and conformational constraints that can influence binding affinity and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted furan derivatives due to their ability to modulate multiple biological pathways. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The cyclopropane moiety, in particular, has been shown to enhance binding interactions with target proteins, leading to improved pharmacokinetic profiles. This has made 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid a valuable scaffold for medicinal chemists seeking to develop novel small-molecule drugs.

One of the most compelling aspects of 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid is its potential as an intermediate in the synthesis of more complex pharmacophores. The carboxylic acid group provides a versatile handle for further functionalization, allowing chemists to attach various bioactive moieties or linkers. This flexibility has enabled researchers to generate libraries of derivatives with tailored biological properties. For instance, recent studies have explored the use of this compound in designing inhibitors targeting specific enzymes involved in cancer progression. The nitro group can be reduced to an amine under mild conditions, facilitating the introduction of secondary or tertiary amine functionalities that are critical for receptor binding.

The synthesis of 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include the formation of the cyclopropane ring via ring-closing metathesis or cyclization reactions, followed by nitration and subsequent functionalization at the carboxylic acid position. Advances in catalytic methods have enabled more efficient and scalable synthetic routes, making it feasible to produce this compound in sufficient quantities for preclinical studies. These developments have been instrumental in accelerating the discovery process for new therapeutic agents derived from this scaffold.

From a computational chemistry perspective, 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid has been extensively studied using molecular modeling techniques to predict its binding interactions with biological targets. High-throughput virtual screening (HTVS) has identified several promising hit compounds based on its structural features. These virtual screening campaigns have been complemented by experimental validation, where selected derivatives have been tested for their biological activity in vitro and in vivo. Such integrated approaches have underscored the importance of interdisciplinary collaboration between chemists, biologists, and computational scientists in unlocking the therapeutic potential of novel compounds.

The pharmacokinetic properties of 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid are also subject to ongoing investigation. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles using both computational models and experimental methods. The cyclopropane ring is known to influence metabolic stability by introducing steric hindrance that can slow down enzymatic degradation. Meanwhile, the nitro group can undergo reduction or hydrolysis depending on physiological conditions, affecting its overall bioavailability. Understanding these dynamic processes is crucial for optimizing drug candidates and ensuring their efficacy in clinical settings.

Recent advances in biocatalysis have opened new avenues for modifying 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid through enzymatic transformations. For example, cytochrome P450 enzymes have been employed to introduce diverse functional groups at specific positions within the molecule, enhancing its bioactivity against target pathogens or diseases. Such biocatalytic approaches not only improve synthetic efficiency but also reduce environmental impact by minimizing waste generation and energy consumption. These innovations align with broader trends toward green chemistry principles in pharmaceutical research.

The future prospects for 2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid are promising, with ongoing research focusing on expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic profiles. Additionally, regulatory agencies are increasingly encouraging innovation in medicinal chemistry through fast-track approval pathways for promising drug candidates derived from well-characterized scaffolds like this one. Such initiatives will accelerate the translation of laboratory discoveries into clinical reality.

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